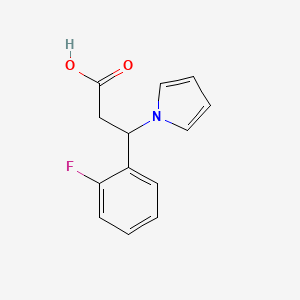
2-(Morpholinomethyl)-5-Nitroisoindolin-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione” likely contains a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitro group and the isoindoline-1,3-dione group are also common in various organic compounds and could contribute to the compound’s properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols . A common method involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Morpholine derivatives can undergo a variety of reactions, including those involving the morpholine ring or the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include measurements of melting point, molecular weight, surface area, light scattering, zeta potential, and viscosity .Wirkmechanismus
The mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is not fully understood, but it is believed to act by inhibiting the formation of amyloid-beta and alpha-synuclein fibrils, which are implicated in the development of neurodegenerative diseases. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione inhibits the growth of cancer cells, reduces the formation of amyloid-beta and alpha-synuclein fibrils, and inhibits the activity of COX-2. In vivo studies have shown that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione reduces tumor growth in mice and has neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its versatility and potential for use in a range of scientific research applications. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione. One area of interest is in the development of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione-based therapeutics for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione and to identify potential molecular targets for its activity. Finally, the development of more soluble forms of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione could facilitate its use in a wider range of experimental conditions.
Synthesemethoden
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione can be synthesized using a variety of methods, including the reaction of 5-nitroisophthalic acid with morpholine and formaldehyde, followed by cyclization using acetic anhydride. Other methods include the reaction of 5-nitroisophthalic acid with morpholine and paraformaldehyde, followed by cyclization using acetic anhydride.
Wissenschaftliche Forschungsanwendungen
- Morpholin-Derivate können eine Rolle bei der Charakterisierung dieser Materialien spielen, obwohl spezifische Studien erforderlich sind .
Antisense-Oligonucleotide (ASOs) in der biopharmazeutischen Forschung
Materialcharakterisierung mittels Molekülspektroskopie
Naturstoffsynthese und pharmazeutische Chemie
In-silico-Bewertung und Medikamentendesign
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLCBJZEKEMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

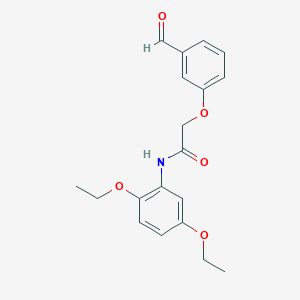

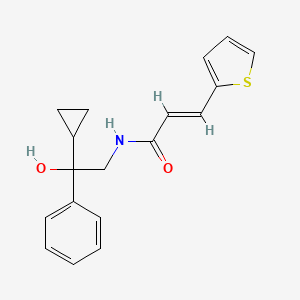
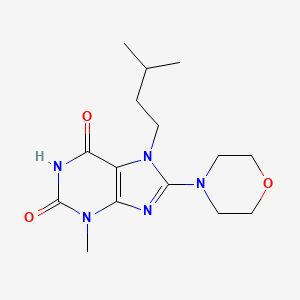
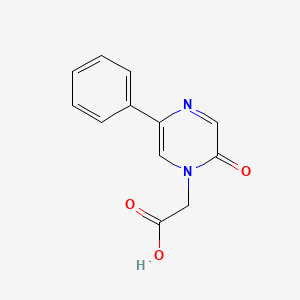
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
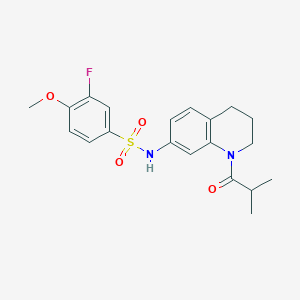
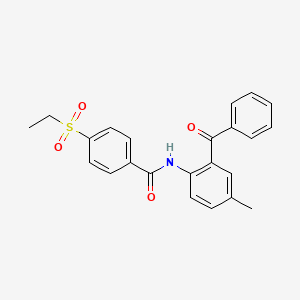
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)


